molecular formula C10H11BrFN B8169513 1-(5-Bromo-2-fluorobenzyl)azetidine

1-(5-Bromo-2-fluorobenzyl)azetidine

Cat. No.: B8169513
M. Wt: 244.10 g/mol
InChI Key: PBUDMZGAADHARM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)azetidine is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-fluorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride derivative undergoes nucleophilic substitution with azetidine in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms on the benzyl group can be substituted by other nucleophiles.

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide, thiol, or amine derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of cell death, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the bromine and fluorine substituents.

    1-Benzylazetidine: Similar structure but without the halogen atoms.

    1-(2-Fluorobenzyl)azetidine: Contains only the fluorine substituent.

    1-(5-Bromobenzyl)azetidine: Contains only the bromine substituent.

Uniqueness

1-(5-Bromo-2-fluorobenzyl)azetidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution imparts distinct electronic and steric properties, influencing the compound’s reactivity and potential applications. The combination of these substituents can enhance the compound’s biological activity and its utility in various research and industrial applications.

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDMZGAADHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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